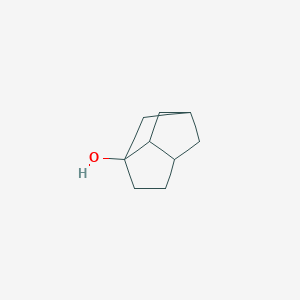

1,5-Methanopentalen-1(2H)-ol, hexahydro-

Description

Overview of Strained Polycyclic Architectures in Contemporary Organic Chemistry

Strained polycyclic architectures are a focal point of modern organic chemistry due to the unique reactivity and properties that arise from their distorted bond angles and eclipsed conformations. nist.govresearchgate.net The inherent strain energy within these molecules, such as that found in cubane or prismane, can be harnessed as a driving force for chemical transformations. The study of these systems not only pushes the boundaries of synthetic chemistry but also provides fundamental insights into chemical bonding and reactivity. The rigid frameworks of bridged systems serve as valuable platforms for creating molecules with precisely defined shapes and functionalities, finding applications in materials science and medicinal chemistry. koreascience.kr

The Pentalene (B1231599) System: Electronic Structure, Antiaromaticity, and Strategies for Stabilization

The pentalene system, a bicyclic hydrocarbon composed of two fused five-membered rings, is a classic example of an antiaromatic compound. With 8 π-electrons, it conforms to the 4n π rule for antiaromaticity, leading to significant electronic destabilization and high reactivity. Unsubstituted pentalene is notoriously unstable, dimerizing even at temperatures as low as -100 °C.

The inherent instability of the pentalene core has spurred the development of various stabilization strategies:

Steric Hindrance: Introduction of bulky substituents, such as tert-butyl groups, can physically shield the reactive pentalene core from intermolecular reactions, leading to the synthesis of the first stable pentalene derivative, 1,3,5-tri-tert-butylpentalene.

Electronic Stabilization:

Benzannulation: Fusing benzene rings to the pentalene system, creating benzopentalene or dibenzopentalene, can delocalize the π-electrons and reduce the antiaromatic character.

Heteroatom Substitution: Replacing carbon atoms with heteroatoms like nitrogen or sulfur can modulate the electronic properties and enhance stability.

Formation of Dianions: The addition of two electrons to the pentalene system creates a 10 π-electron dianion, which is aromatic according to Hückel's rule (4n+2 π electrons) and thus significantly more stable.

Historical Context and Evolution of Methanopentalene Derivative Synthesis

The synthesis of derivatives based on the pentalene framework has a rich history, driven by the challenge of taming its inherent reactivity. Early efforts focused on the preparation of highly substituted or electronically stabilized derivatives. The parent pentalene molecule was not isolated until 1997, long after its dianion was prepared in 1962. The development of synthetic routes to bridged derivatives, such as those with a methano bridge, introduced a three-dimensional complexity to the pentalene system. These syntheses often rely on multi-step sequences starting from readily available materials like dicyclopentadiene. Key reactions in constructing the tricyclo[5.2.1.02,6]decane skeleton, the core of hexahydromethanopentalene derivatives, often involve pericyclic reactions like the Diels-Alder reaction.

Significance of the Hexahydromethanopentalenol Core as a Research Target

The hexahydromethanopentalenol core, systematically named as a derivative of tricyclo[5.2.1.02,6]decane, represents a saturated, and therefore stable, analogue of the methanopentalene system. The rigidity and well-defined stereochemistry of this tricyclic framework make it an attractive scaffold in various areas of chemical research. Derivatives of the tricyclo[5.2.1.02,6]decane skeleton are utilized as building blocks in the synthesis of complex natural products and as chiral auxiliaries in asymmetric synthesis. The introduction of a hydroxyl group, as in 1,5-Methanopentalen-1(2H)-ol, hexahydro-, provides a functional handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures. The specific placement of the hydroxyl group on the rigid skeleton can influence the molecule's polarity, reactivity, and potential biological activity. For instance, derivatives of this core structure have been investigated for their potential as β-turn-inducing building blocks in peptidomimetics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

111457-85-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

tricyclo[4.2.1.03,7]nonan-3-ol |

InChI |

InChI=1S/C9H14O/c10-9-2-1-7-3-6(5-9)4-8(7)9/h6-8,10H,1-5H2 |

InChI Key |

VCEPCSVFFOPLEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC3CC1C2C3)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 1,5 Methanopentalen 1 2h Ol, Hexahydro

Pathways of Carbocationic Rearrangements in Bridged Polycyclic Systems

Carbocationic rearrangements are a hallmark of bridged polycyclic systems, driven by the thermodynamic imperative to achieve a more stable carbocationic species. youtube.com In the context of 1,5-Methanopentalen-1(2H)-ol, hexahydro-, the generation of a carbocation at the C1 position, typically through acid-catalyzed dehydration of the alcohol, initiates a cascade of potential rearrangements.

These rearrangements, including hydride and methanide (B1207047) shifts, are driven by the pursuit of a more stable carbocation. youtube.com The rigid pentalene (B1231599) framework, however, imposes significant geometric constraints on these shifts. The feasibility of a rearrangement is contingent on the proximity of the migrating group to the carbocationic center. youtube.com

Table 1: Plausible Carbocationic Rearrangements Originating from the C1 Carbocation

| Initial Carbocation | Migrating Group | Resulting Carbocation | Driving Force |

| Secondary (C1) | Hydride (from C2) | Tertiary (C2) | Increased stability through hyperconjugation |

| Secondary (C1) | Hydride (from C6) | Tertiary (C6) | Increased stability through hyperconjugation |

| Secondary (C1) | Methanide (if present) | Tertiary | Formation of a more substituted and stable carbocation youtube.com |

Note: The actual occurrence and distribution of products from these rearrangements would necessitate detailed experimental and computational studies.

Radical and Photochemical Transformations of Methanopentalenols

The study of radical and photochemical reactions provides insights into the electronic properties and bond dissociation energies within the hexahydromethanopentalenol scaffold. Hydroxyl radicals, for instance, can be generated photochemically and are known to react with organic molecules. nih.govnih.gov The reaction of a hydroxyl radical with 1,5-Methanopentalen-1(2H)-ol, hexahydro-, would likely proceed via hydrogen abstraction from one of the C-H bonds or addition to any unsaturated moieties if present. The regioselectivity of this abstraction would be influenced by the stability of the resulting carbon-centered radical.

Furthermore, photochemical excitation of the alcohol itself, particularly in the presence of photosensitizers, could lead to other transformations. While specific studies on this exact molecule are not prevalent, analogous systems suggest the possibility of Norrish-type reactions if a carbonyl group were present, or other radical-mediated processes.

Nucleophilic and Electrophilic Substitution Reactions on the Polycyclic Scaffold

The reactivity of 1,5-Methanopentalen-1(2H)-ol, hexahydro- towards substitution reactions is largely dictated by the nature of the electrophile or nucleophile and the reaction conditions.

Nucleophilic Substitution:

Nucleophilic substitution at the C1 position, bearing the hydroxyl group, is a plausible transformation. chemguide.co.ukyoutube.comyoutube.com Protonation of the hydroxyl group to form a good leaving group (water) would generate a carbocation, which can then be attacked by a nucleophile. This represents an SN1-type mechanism. chemguide.co.ukyoutube.com Alternatively, direct displacement of the hydroxyl group (or a derivative like a tosylate) via an S_N2 mechanism is also possible, though likely hindered by the sterics of the bridged system. chemguide.co.ukyoutube.comnih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Type |

| Br⁻ (from HBr) | 1-Bromo-hexahydro-1,5-methanopentalene | S_N1 (likely) |

| CN⁻ (from KCN) | Hexahydro-1,5-methanopentalene-1-carbonitrile | S_N1 or S_N2 |

| N₃⁻ (from NaN₃) | 1-Azido-hexahydro-1,5-methanopentalene | S_N1 or S_N2 nih.gov |

Electrophilic Substitution:

Electrophilic substitution on the saturated hexahydromethanopentalene core is generally difficult due to the absence of a π-system. However, if unsaturation were introduced into the pentalene ring system, it would become susceptible to electrophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com The regioselectivity of such an attack would be governed by the directing effects of the substituents on the ring and the stability of the resulting carbocationic intermediate (sigma complex). youtube.com

Oxidation and Reduction Chemistry of the Alcohol Moiety in Constrained Environments

The alcohol functionality of 1,5-Methanopentalen-1(2H)-ol, hexahydro-, can be readily oxidized or the corresponding ketone reduced. smolecule.com

Oxidation:

Oxidation of this secondary alcohol would yield the corresponding ketone, hexahydro-1,5-methanopentalen-1-one. smolecule.com A variety of oxidizing agents can be employed for this transformation.

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Conditions |

| Chromic acid (H₂CrO₄) | Jones' reagent (CrO₃, H₂SO₄, acetone) |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| Swern oxidation | Oxalyl chloride, DMSO, triethylamine |

The constrained environment of the polycyclic framework might influence the rate of oxidation but is not expected to alter the fundamental outcome.

Reduction:

The reverse reaction, the reduction of the corresponding ketone to the alcohol, can be achieved using various reducing agents. This reduction will likely exhibit diastereoselectivity due to the steric hindrance imposed by the bridged structure, favoring the approach of the hydride reagent from the less hindered face.

Table 4: Common Reducing Agents for Ketones

| Reagent | Stereoselectivity |

| Sodium borohydride (B1222165) (NaBH₄) | Attack from the less hindered face |

| Lithium aluminum hydride (LiAlH₄) | Less selective, more reactive |

Dimerization and Oligomerization Phenomena in Unsaturated Pentalene Analogues

Pentalene itself, the fully unsaturated analogue, is a highly reactive antiaromatic compound that readily dimerizes at temperatures above -196 °C. researchgate.net This dimerization is a consequence of its inherent instability. The introduction of substituents can influence the stability and dimerization behavior of pentalene derivatives. researchgate.net

While 1,5-Methanopentalen-1(2H)-ol, hexahydro- is a saturated system and thus not prone to such dimerization, its unsaturated counterparts are of significant interest in the study of antiaromaticity and polymerization. The steric bulk of substituents on the pentalene ring can prevent dimerization. acs.org The study of the dimerization and oligomerization of related unsaturated pentalenes provides valuable insights into the fundamental reactivity of this ring system. researchgate.netresearchgate.net

Catalytic Transformations and Selectivity in Hexahydromethanopentalenol Chemistry

Catalysis can play a crucial role in controlling the selectivity of reactions involving hexahydromethanopentalenol and its derivatives. youtube.comyoutube.comnih.govmdpi.comyoutube.com

Enantioselective Catalysis:

For instance, if the starting material were a racemic mixture, enantioselective catalysis could be employed to achieve a kinetic resolution, where one enantiomer reacts faster than the other, or to perform an enantioselective transformation of a prochiral derivative. Chiral catalysts, such as those based on transition metals with chiral ligands, are often used for such purposes. mdpi.com

Regioselective and Stereoselective Catalysis:

In reactions with multiple potential sites of reactivity or stereochemical outcomes, the choice of catalyst can be critical in directing the reaction towards a single desired product. For example, in a catalytic hydrogenation of an unsaturated analogue, the catalyst can influence which double bond is reduced and from which face the hydrogen atoms are delivered. The principles of chemoselectivity, regioselectivity, and stereoselectivity are paramount in designing efficient synthetic routes. youtube.comyoutube.com

Spectroscopic Techniques for Structural Elucidation of 1,5 Methanopentalen 1 2h Ol, Hexahydro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For a molecule with the complexity of 1,5-Methanopentalen-1(2H)-ol, hexahydro-, advanced 1D and 2D NMR techniques are required to assign the full proton (¹H) and carbon-13 (¹³C) chemical shifts and to establish through-bond and through-space correlations.

The strained polycyclic nature of 1,5-Methanopentalen-1(2H)-ol, hexahydro- significantly influences its NMR spectra. The rigid framework leads to a wide dispersion of chemical shifts, and the fixed spatial orientation of protons results in predictable through-space interactions.

Due to the scarcity of specific NMR data for 1,5-Methanopentalen-1(2H)-ol, hexahydro-, data from the analogous and structurally related 8-methyl-tricyclo[5.2.1.02,6]decan-8-ol can be used for predictive analysis. patentcut.com The tricyclo[5.2.1.02,6]decane skeleton is a close model for the core of the target molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals. The bridgehead protons would likely appear as multiplets in the upfield region, while the protons on the carbon bearing the hydroxyl group would be deshielded and appear further downfield. The hydroxyl proton itself would typically present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. patentcut.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide crucial information about the number of non-equivalent carbons and their electronic environment. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly deshielded, with a chemical shift in the range of 70-80 ppm. The bridgehead carbons and other saturated carbons in the strained ring system would exhibit shifts in the aliphatic region.

Predicted NMR Data for 1,5-Methanopentalen-1(2H)-ol, hexahydro- (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | broad singlet | - |

| H on C1 | - | - |

| Bridgehead H | multiplet | - |

| Methylene H | multiplet | - |

| C1 | - | 70-80 |

| Bridgehead C | - | 40-55 |

| Methylene C | - | 25-45 |

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of 1,5-Methanopentalen-1(2H)-ol, hexahydro-, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the bicyclic framework. Cross-peaks in the COSY spectrum would connect protons that are coupled through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of the C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the carbon skeleton by identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. For instance, the hydroxyl proton could show a correlation to the bridgehead carbons, confirming their proximity in the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding. For a rigid molecule like 1,5-Methanopentalen-1(2H)-ol, hexahydro-, NOESY would provide clear through-space correlations between protons on different parts of the ring system, helping to establish the relative configuration of the hydroxyl group and the stereochemistry at the various chiral centers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1,5-Methanopentalen-1(2H)-ol, hexahydro- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. chemicalbook.comresearchgate.net The broadness of this peak is due to hydrogen bonding. A strong C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region. chemicalbook.comresearchgate.net The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons of the polycyclic system just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also show characteristic vibrational modes. The C-H stretching and bending modes of the aliphatic rings would be prominent. While the O-H stretch is typically weak in Raman spectra, the C-C stretching vibrations of the strained ring system would provide a characteristic fingerprint.

Expected Vibrational Frequencies for 1,5-Methanopentalen-1(2H)-ol, hexahydro-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| C-O | Stretching | 1000-1200 (strong) | Moderate |

| C-H (sp³) | Stretching | 2850-3000 (strong) | Strong |

| C-H (sp³) | Bending | 1350-1480 (moderate) | Moderate |

| C-C | Stretching | Fingerprint region | Moderate-Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 1,5-Methanopentalen-1(2H)-ol, hexahydro- (C₉H₁₄O), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation of cyclic alcohols in the mass spectrometer is often characterized by two main pathways:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This would result in the loss of an alkyl radical and the formation of a stable oxonium ion.

Dehydration: The elimination of a water molecule (loss of 18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation (M-18). libretexts.org

The mass spectrum of the related exo-tricyclo[5.2.1.0(2.6)]decane shows a complex fragmentation pattern characteristic of a polycyclic alkane, which would be further influenced by the presence of the hydroxyl group in the target molecule. patentcut.com

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry.

For a chiral molecule like 1,5-Methanopentalen-1(2H)-ol, hexahydro-, obtaining a single crystal suitable for X-ray diffraction analysis would be invaluable. The resulting crystal structure would confirm the connectivity of the atoms and provide precise details about the conformation of the strained ring system. It would also unequivocally establish the relative and, if a suitable derivative is prepared or anomalous dispersion is used, the absolute configuration of all stereocenters.

Research Applications in Advanced Organic Synthesis and Materials Science

1,5-Methanopentalen-1(2H)-ol, hexahydro- as a Synthetic Chiral Auxiliary or Building Block

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org These auxiliaries function by imparting their own chirality, leading to a diastereoselective reaction, after which the auxiliary can typically be removed and recovered. wikipedia.org Well-known examples include oxazolidinones and pseudoephedrine, which are widely used to achieve high levels of stereocontrol in reactions like alkylations and aldol (B89426) additions. researchgate.netharvard.edunih.gov

1,5-Methanopentalen-1(2H)-ol, hexahydro- possesses several key features that make it a promising, albeit currently theoretical, candidate for a chiral auxiliary:

Inherent Chirality: The molecule contains multiple stereogenic centers within its rigid, fused-ring structure.

Rigid Conformational Framework: Its tricyclic nature locks the molecule into a well-defined three-dimensional shape. This rigidity is a desirable trait for a chiral auxiliary as it can create a highly predictable steric environment, effectively shielding one face of a reactive center.

Functional Handle: The hydroxyl (-OH) group provides a convenient point of attachment for covalently linking the molecule to a prochiral substrate, such as a carboxylic acid or an enolate.

While the structural characteristics of 1,5-Methanopentalen-1(2H)-ol, hexahydro- align with the requirements of a chiral auxiliary, specific applications in published research are not prominent, suggesting it is an area ripe for exploration.

Scaffold for the Construction of Complex Organic Molecules and Polycyclic Natural Products

The use of the 1,5-Methanopentalen-1(2H)-ol, hexahydro- scaffold could offer several advantages in synthetic design:

Structural Rigidity: The fused bicyclo[3.3.0]octane system provides a robust and predictable foundation, allowing for the controlled addition of further rings and functional groups.

Stereochemical Control: The inherent stereochemistry of the scaffold can be used to direct the stereochemical outcomes of subsequent reactions, enabling the synthesis of specific isomers of complex target molecules.

Access to Novel Structures: Its unique topology could enable the synthesis of novel classes of polycyclic compounds that are otherwise difficult to access.

The intramolecular 1,3-dipolar cycloaddition is one powerful method for creating complex fused heterocyclic ring systems, demonstrating how cyclic precursors can lead to valuable molecular architectures. wikipedia.org Although direct application of 1,5-Methanopentalen-1(2H)-ol, hexahydro- as a scaffold in a completed natural product synthesis is not widely documented, its potential remains significant for synthetic chemists aiming to build complex molecular frameworks.

Precursors for Novel Carbon Architectures and Highly Strained Systems

The unique geometry of the 1,5-methanopentalene core, characterized by two fused five-membered rings, introduces significant ring strain. This inherent strain makes it an interesting precursor for the synthesis of novel carbon architectures and other highly strained molecules, such as cage compounds. The energy stored in the strained bonds can be a driving force for rearrangements or can be harnessed to construct even more complex and sterically congested systems. The study of such molecules pushes the boundaries of chemical bonding theory and can lead to materials with unusual physical and chemical properties.

Applications in Organic Electronic Materials (e.g., related to pentalene (B1231599) as a functional component in organic semiconductors)

While the saturated, aliphatic 1,5-Methanopentalen-1(2H)-ol, hexahydro- is an electrical insulator, its unsaturated parent core, pentalene (C₈H₆), is a cornerstone of research in organic electronic materials. csu.edu.au Pentalene is an antiaromatic compound with 8 π-electrons, making it highly reactive and unstable in its pure form. csu.edu.auwikipedia.org However, its derivatives, particularly those created through substitution or annulation (fusion of additional rings), can be stabilized and exhibit valuable semiconducting properties. csu.edu.auwikipedia.org

The electronic properties of pentalene derivatives are of significant interest for applications in:

Organic Field-Effect Transistors (OFETs): Functionalized pentalenes and their larger analogues, pentacenes, are used as the active semiconductor layer in OFETs. csu.edu.aursc.org

Organic Photovoltaics (OPVs): These compounds can act as either electron-donating (p-type) or electron-accepting (n-type) materials in the active layer of organic solar cells. csu.edu.aursc.org

The key to unlocking these applications lies in functionalization, which tunes the molecule's electronic properties, solubility, and solid-state packing. For example, attaching electron-withdrawing groups like nitrile (-CN) can convert a p-type pentacene (B32325) derivative into an n-type material. rsc.org Similarly, bulky trialkylsilyl groups are often used to improve solubility and control the intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. researchgate.netresearchgate.net The design of new functionalized pentalenes allows for precise control over frontier molecular orbital energies (HOMO/LUMO), directly impacting device performance. csu.edu.au

Table 1: Influence of Functionalization on the Properties of Pentalene/Pentacene Derivatives for Electronic Applications

| Derivative Class | Functional Group Example | Effect on Properties | Resulting Application | Citation |

|---|---|---|---|---|

| Silylethynyl Pentacenes | Triisopropylsilylethynyl (TIPS) | Increases solubility and stability; promotes favorable π-stacking. | High-performance p-type material for OFETs. | rsc.orgresearchgate.net |

| Cyano-Pentacenes | Dicyano (-CN)₂ | Lowers LUMO energy level, turning the material n-type. | Electron acceptor (n-type) for organic solar cells. | rsc.org |

| Benzannulated Pentalenes | Dibenzo[a,e]pentalene | Stabilizes the pentalene core; extends π-conjugation. | Ambipolar or n-type semiconductors for OFETs. | rsc.org |

Ligand Design and Coordination Chemistry utilizing the Methanopentalenol Framework

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.comyoutube.com The design of new ligands is a central theme in inorganic and organometallic chemistry, as the ligand framework dictates the resulting complex's geometry, reactivity, and electronic properties.

The methanopentalenol framework offers two distinct possibilities for ligand design:

Simple Coordination: The alcohol 1,5-Methanopentalen-1(2H)-ol, hexahydro- itself can act as a simple, neutral, monodentate ligand. The lone pairs of electrons on the hydroxyl oxygen atom can donate to a Lewis acidic metal center, forming a coordinate covalent bond. youtube.com

Pentalenide Dianion Formation: A more powerful application arises from the unsaturated pentalene core. Deprotonation and reduction of a pentalene precursor can form the pentalenide dianion (C₈H₆²⁻). wikipedia.org This species is a planar, aromatic system with 10 π-electrons, making it analogous to the well-known cyclopentadienyl (B1206354) anion. The pentalenide dianion is an exceptional ligand, capable of binding to one or two metal centers in a "sandwich" or "anti-bimetallic" fashion. csu.edu.auwikipedia.org These complexes are of fundamental interest for studying metal-metal bonding and electronic communication between metal centers. wikipedia.org

The ability of the pentalene framework to be transformed into a stable, aromatic dianion makes it a highly versatile platform for designing novel organometallic complexes with potential applications in catalysis and materials science. csu.edu.au

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in Hexahydromethanopentalenol Chemistry

The chemistry of saturated, bridged polycyclic systems like hexahydro-1,5-methanopentalenol is characterized by a distinct set of challenges that simultaneously define the opportunities for innovation.

Stereochemical Complexity: The compact and rigid cage structure of the hexahydromethanopentalene core contains multiple stereogenic centers. Achieving precise control over the stereochemistry during synthesis is a primary challenge. Traditional synthetic methods often yield complex mixtures of isomers, complicating purification and characterization. This challenge, however, presents an opportunity for the development of novel stereoselective catalytic systems capable of navigating the intricate potential energy surfaces of these strained ring systems.

Functionalization of the Scaffold: The inherent stability and relative inertness of the saturated hydrocarbon scaffold make selective functionalization difficult. Introducing new functional groups to the core structure without compromising the ring system's integrity requires robust and highly specific chemical transformations. C–H functionalization, a major focus in modern organic chemistry, offers a promising avenue to address this challenge, potentially allowing for the late-stage diversification of the core structure. bohrium.com

Ring Strain: The bicyclo[3.3.0]octane (pentalane) core, bridged by a methane (B114726) unit, possesses significant ring strain. While this strain can be harnessed for unique chemical transformations, it also makes the molecule susceptible to undesired rearrangements or ring-opening reactions under harsh conditions. acs.org Understanding and controlling the reactivity associated with this strain is crucial for predictable synthetic outcomes. This provides an opportunity to explore strain-release-driven reactions to forge new molecular architectures.

Emerging Synthetic Strategies and Methodological Innovations for Complex Polycycles

The difficulties associated with synthesizing complex, sp³-rich ring systems have spurred the development of powerful new synthetic strategies. nih.gov These innovations are directly applicable to the construction and modification of hexahydromethanopentalene scaffolds.

Cascade Reactions: Biomimetic cascade reactions, where multiple bonds are formed in a single, orchestrated sequence, offer an efficient pathway to complex polycyclic frameworks. nih.gov Designing a precursor that could be triggered to cyclize into the hexahydromethanopentalene core would represent a significant step forward in synthetic efficiency, minimizing step count and resource consumption.

Photoredox Catalysis: The rise of photoredox catalysis has opened new doors for radical-based transformations under mild conditions. nih.govnih.gov This technology could be employed for the functionalization of the hexahydromethanopentalenol scaffold, for instance, through the generation of radical intermediates that can react with a variety of coupling partners. Visible-light-mediated reactions could provide a gentle means to modify the molecule without disrupting its strained core. nih.gov

Transition Metal Catalysis: Advances in transition metal catalysis enable transformations that were previously considered impossible. researchgate.net Palladium-catalyzed C–C bond activation, for example, has been used to manipulate strained three- and four-membered rings. acs.org Similar strategies could be developed for the hexahydromethanopentalene system, allowing for controlled ring expansion, insertion, or cross-coupling reactions to build molecular complexity. acs.org

Potential for New Material Design and Functional Systems Derived from Hexahydromethanopentalene Scaffolds

The well-defined, three-dimensional structure of the hexahydromethanopentalene core makes it an intriguing building block for advanced materials and functional molecular systems.

Polymer Science: The rigidity of the hexahydromethanopentalene unit could be exploited in polymer chemistry. Incorporating this scaffold into a polymer backbone could lead to materials with high thermal stability, specific mechanical properties, and controlled porosity. These characteristics are desirable for applications ranging from high-performance plastics to microporous materials for separation and catalysis.

Molecular Scaffolding in Medicinal Chemistry: The concept of "escaping flatland" in drug design emphasizes the importance of three-dimensional molecular shapes for improving selectivity and pharmacological properties. nih.gov The rigid hexahydromethanopentalene scaffold can serve as a non-planar bioisostere, holding appended functional groups in precise spatial orientations. This could lead to the design of potent and selective ligands for biological targets where a specific 3D pharmacophore is required.

Host-Guest Chemistry and Supramolecular Systems: By appending recognition motifs to the hexahydromethanopentalenol core, it is possible to design novel host molecules for supramolecular chemistry. The defined geometry of the scaffold would pre-organize the binding sites, potentially leading to high affinity and selectivity in guest recognition. This could find applications in sensing, molecular transport, and the construction of complex molecular assemblies.

Liquid Crystals and Functional Fluids: The introduction of mesogenic groups onto the rigid, anisotropic hexahydromethanopentalene framework could lead to the development of novel liquid crystalline materials. The unique shape of the core unit could influence the packing and phase behavior of these materials, potentially resulting in new electro-optical properties.

Q & A

Q. What are the standard synthetic pathways for hexahydro-1,5-methanopentalen-1(2H)-ol, and how do experimental conditions influence yield?

Methodological Answer: Synthesis typically involves hydrogenation or reduction of precursor bicyclic ketones (e.g., via NaBH₄ or catalytic hydrogenation under controlled pressure). Key parameters include temperature (optimal range: 25–60°C), solvent polarity (polar aprotic solvents enhance reaction rates), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Yield optimization requires factorial design to test variable interactions (e.g., temperature vs. catalyst type) . For example, orthogonal design (L9 array) can reduce experimental runs while assessing 3–4 factors .

Q. Which spectroscopic techniques are most effective for characterizing hexahydro-1,5-methanopentalen-1(2H)-ol, and how should data contradictions be resolved?

Methodological Answer:

- Primary Techniques:

- NMR (¹H/¹³C): Assigns stereochemistry via coupling constants and NOESY correlations.

- GC-MS: Confirms purity and molecular ion peaks.

- Contradiction Resolution: Cross-validate using IR (O-H stretch at ~3200–3600 cm⁻¹) and HPLC retention indices. Discrepancies in stereochemical assignments may arise from conformational flexibility; computational modeling (DFT) can resolve ambiguities by comparing theoretical vs. experimental spectra .

Advanced Research Questions

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing byproducts?

Methodological Answer: Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing downstream purification steps . Use process simulation tools (Aspen Plus/CHEMCAD) to model reaction kinetics and thermodynamic equilibria. For example, sensitivity analysis identifies critical parameters (e.g., pressure in hydrogenation reactors) affecting selectivity. Pilot-scale DOE (Design of Experiments) with response surface methodology (RSM) refines conditions for >90% yield .

Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Experimental Approach:

- Accelerated Stability Testing: Expose samples to pH 2–12 and temperatures 40–100°C. Monitor degradation via LC-MS and quantify Arrhenius activation energy.

- Theoretical Modeling: Perform DFT calculations to identify vulnerable bonds (e.g., strained bicyclic ether linkages).

- Data Integration: Combine kinetic data with molecular dynamics simulations to predict degradation pathways. Contradictions between experimental and theoretical results may arise from solvent effects; replicate simulations using explicit solvent models .

Q. How can orthogonal design resolve confounding variables in catalytic hydrogenation studies?

Methodological Answer: Use Taguchi orthogonal arrays to test variables (catalyst type, H₂ pressure, solvent) with minimal runs. For example, an L8 array evaluates 7 factors at 2 levels. Analyze signal-to-noise (S/N) ratios to prioritize factors affecting yield. If interactions between catalyst and solvent polarity are significant, follow-up response surface methodology (RSM) optimizes these parameters .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

- Step 1: Validate computational models (e.g., DFT) by benchmarking against known analogs.

- Step 2: Re-examine experimental conditions (e.g., solvent polarity shifting NMR peaks).

- Step 3: Apply Bayesian statistical analysis to quantify uncertainty in both datasets. If contradictions persist, conduct 2D NMR (HSQC, HMBC) to reassign signals .

Environmental and Safety Considerations

Q. What methodologies assess the environmental impact of hexahydro-1,5-methanopentalen-1(2H)-ol during lab-scale synthesis?

Methodological Answer:

- Life Cycle Assessment (LCA): Track solvent waste (e.g., methanol, THF) and energy consumption using metrics like E-Factor (kg waste/kg product).

- High Production Volume (HPV) Protocols: Follow EPA guidelines for toxicity screening (e.g., Ames test for mutagenicity) .

Theoretical and Applied Intersections

Q. How can hybrid methodologies (experimental + theoretical) improve mechanistic understanding of the compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.